molecular formula C26H35N3O3 B605653 (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide CAS No. 1657028-64-2

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

Katalognummer B605653
CAS-Nummer: 1657028-64-2
Molekulargewicht: 437.584
InChI-Schlüssel: LGYDWJJZDCXEOV-JWQCQUIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AT-076 is a so-called opioid "pan" antagonist and is the first reasonably balanced antagonist known of all four opioid receptor types. It acts as a silent antagonist of all four of the opioid receptors, behaving as a competitive antagonist of the μ-opioid receptor (Ki = 1.67 nM) and δ-opioid receptor (Ki = 19.6 nM) and as a noncompetitive antagonist of the κ-opioid receptor (Ki = 1.14 nM) and nociceptin receptor (Ki = 1.75 nM).

Wissenschaftliche Forschungsanwendungen

Kappa Opioid Receptor Antagonism The compound, identified as JDTic, has been recognized as a potent and selective kappa opioid receptor antagonist. Studies reveal that certain structural features of JDTic, such as the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, are crucial for its kappa potency and selectivity. This compound has been useful in characterizing the kappa receptor, thanks to its unique structural features that distinguish it from previously reported kappa antagonists (Thomas et al., 2003).

Opioid Receptor Functional Antagonism Further synthesis and in vitro analysis of analogues of JDTic have been conducted to understand their opioid receptor functional antagonism. These studies highlight the tolerance of certain positions on the JDTic structure to substitution and have identified compounds with potent and selective kappa antagonist activity. This has contributed to a deeper understanding of the pharmacophore for this class of kappa opioid receptor antagonist (Cueva et al., 2009), (Cai et al., 2008).

JNK Activation and Duration of Action The duration of action of certain kappa opioid receptor antagonists, including JDTic, has been correlated positively with c-Jun N-terminal kinase (JNK) 1 activation. This has been instrumental in proposing a noncompetitive mechanism based on JNK activation for the prolonged action of these compounds (Melief et al., 2011).

Potential in Opiate Abuse Treatment The effects of JDTic on the development and expression of physical dependence on opioids like morphine have been studied. The findings suggest potential applications of JDTic in the treatment of opiate abuse, as it showed effects on certain withdrawal signs without affecting the overall withdrawal syndrome (Carroll et al., 2005).

Discovery of Opioid Pan Antagonist Exploration of the structural determinants for the binding affinity of JDTic to opioid receptors led to the discovery of AT-076, the first opioid pan antagonist with high affinity at all four opioid receptor subtypes. This discovery has significant implications for the development of therapeutic agents for various conditions associated with opioid receptors (Zaveri et al., 2015).

Additional Insights Additional studies have further characterized JDTic and similar compounds, contributing to the understanding of their pharmacological properties, potential in treating conditions like opiate abuse, and their role in the exploration of opioid receptor functions (Thomas et al., 2001), (Carroll et al., 2004).

Eigenschaften

CAS-Nummer

1657028-64-2

Molekularformel

C26H35N3O3

Molekulargewicht

437.584

IUPAC-Name

7-hydroxy-N-[1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)

InChI-Schlüssel

LGYDWJJZDCXEOV-JWQCQUIFSA-N

SMILES

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AT-076;  AT 076;  AT076.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 3
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 4
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 5
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 6
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.